molecular formula C6H8O2 B1442855 3-(Prop-2-ynyl)oxetan-3-ol CAS No. 1354550-84-7

3-(Prop-2-ynyl)oxetan-3-ol

Cat. No.: B1442855
CAS No.: 1354550-84-7
M. Wt: 112.13 g/mol
InChI Key: NUVJUOZKDXUTIN-UHFFFAOYSA-N
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Description

3-(Prop-2-ynyl)oxetan-3-ol, also known as 3-(2-propynyl)oxetane-3-ol, is a cyclic organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity . The presence of the prop-2-ynyl group adds to its versatility in various chemical reactions and applications.

Mechanism of Action

Target of Action

It is suggested that this compound may act as a bioisostere of the carboxylic acid functional group , implying that it could potentially interact with a wide range of biological targets that normally interact with carboxylic acids.

Mode of Action

3-(Prop-2-ynyl)oxetan-3-ol is suggested to serve as an isostere of the carbonyl moiety . This means that it can mimic the structure and function of a carbonyl group in biochemical reactions, potentially altering the activity of enzymes or other proteins that interact with carbonyl groups.

Biochemical Pathways

Given its potential role as a bioisostere of the carboxylic acid functional group , it could potentially affect a wide range of biochemical pathways that involve carboxylic acid interactions.

Result of Action

As a potential bioisostere of the carboxylic acid functional group , it could potentially alter the activity of a wide range of enzymes and other proteins, leading to various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-(Prop-2-ynyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as a bioisostere of the carboxylic acid functional group . This interaction can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving eicosanoid biosynthesis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cyclooxygenase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. It interacts with enzymes such as cyclooxygenase, influencing the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The compound’s impact on metabolic flux and metabolite levels underscores its potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s role in modulating cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-ynyl)oxetan-3-ol typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides, where an epoxide undergoes ring closure to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols, where an alcohol precursor is treated with a halogenating agent to induce cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of efficient cyclization reactions and scalable reaction conditions, are likely applied in industrial settings to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-ynyl)oxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring into other cyclic structures.

    Substitution: The prop-2-ynyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as peroxy acids can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed in reduction reactions.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Prop-2-ynyl)oxetan-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials, such as high-performance polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: A simpler oxetane derivative without the prop-2-ynyl group.

    3-(Prop-2-ynyl)oxetan-2-one: An oxetane derivative with a carbonyl group at the 2-position.

    2-Methyleneoxetane: An oxetane derivative with a methylene group at the 2-position.

Uniqueness

3-(Prop-2-ynyl)oxetan-3-ol is unique due to the presence of the prop-2-ynyl group, which enhances its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

3-prop-2-ynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVJUOZKDXUTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354550-84-7
Record name 3-(Prop-2-ynyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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